Enterocin A

Description

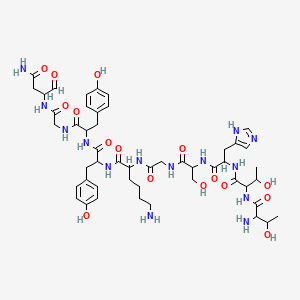

Structure

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

YYGNGVYCTKNKCTVDWAKATTCIAGMSIGGFLGG |

Origin of Product |

United States |

Foundational & Exploratory

Enterocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Enterococcus faecium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterocin (B1671362) A, a potent bacteriocin (B1578144) produced by Enterococcus faecium, has garnered significant interest as a natural antimicrobial agent, particularly for its pronounced activity against foodborne pathogens like Listeria monocytogenes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Enterocin A. It details the experimental protocols for its purification and analysis, presents quantitative data in a structured format, and visually represents the key processes and its mechanism of action through diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.

Discovery and Initial Characterization

This compound was first isolated from an Enterococcus faecium strain obtained from fermented Spanish sausage.[1] It is a member of the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are small, heat-stable, and possess a conserved N-terminal sequence "YGNGV".[2][3] The primary structure of this compound consists of 47 amino acid residues, and its molecular weight has been determined to be 4,829 Da, assuming the formation of two intramolecular disulfide bridges between its four cysteine residues.[2][4] This molecular weight was confirmed by mass spectrometry analysis.[1][2] The biosynthesis of this compound involves the production of a precursor peptide with an 18-amino-acid N-terminal leader sequence, which is subsequently cleaved off during maturation.[1][2] The structural gene for this compound is located on the bacterial chromosome.[2]

Quantitative Data Summary

The purification of this compound from E. faecium culture supernatant typically involves a multi-step chromatographic process. The following tables summarize the quantitative data from a representative purification protocol.

Table 1: Purification of Enterocin SE-K4 (a variant of this compound) from Enterococcus faecalis K-4 [5]

| Purification Step | Volume (ml) | Activity (AU/ml) | Total Activity (AU) | Protein Conc. (mg/ml) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |

| Culture Supernatant | 3000 | 133 | 399,000 | 0.0523 | 156.9 | 2,543 | 100 | 1 |

| Acid Extraction | 50 | 8,533 | 426,650 | 0.1535 | 7.675 | 55,590 | 107 | 22 |

| HPLC (C18) | 2.083 | 68,266 | 142,198 | 0.0936 | 0.195 | 729,221 | 36 | 287 |

Table 2: Antimicrobial Spectrum of this compound [3][6]

| Target Microorganism | Activity |

| Listeria monocytogenes | High |

| Staphylococcus aureus | Moderate |

| Clostridium perfringens | Moderate |

| Clostridium botulinum | Moderate |

| Enterococcus spp. | High |

| Lactobacillus spp. | Moderate |

| Pediococcus spp. | Moderate |

| Gram-negative bacteria | Generally low to no activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Cultivation of Enterococcus faecium and Bacteriocin Production

-

Bacterial Strain and Media: The bacteriocin-producing strain, Enterococcus faecium, is typically grown in MRS (de Man, Rogosa, and Sharpe) broth.[6][7] The indicator organism for activity assays is often Listeria innocua or Listeria monocytogenes, grown in BHI (Brain Heart Infusion) broth.[1][8]

-

Culture Conditions: Inoculate MRS broth with a fresh overnight culture of E. faecium.[8] Incubate at 37°C for 18-24 hours.[8] Bacteriocin production is often maximal during the stationary phase of growth.[9][10]

-

Harvesting the Supernatant: After incubation, centrifuge the culture at a high speed (e.g., 8,000-10,000 x g) for 15-30 minutes at 4°C to pellet the bacterial cells.[8][11] The cell-free supernatant, which contains the crude bacteriocin, is carefully collected.[8]

Bacteriocin Activity Assay (Agar Well Diffusion Method)

-

Preparation of Indicator Lawn: Prepare BHI agar (B569324) plates. Inoculate soft BHI agar (0.75% agar) with an overnight culture of the indicator strain (Listeria spp.) to a final cell concentration of approximately 10^5 CFU/mL.[8] Pour this seeded soft agar over the surface of the pre-poured BHI agar plates and allow it to solidify.

-

Sample Application: Aseptically punch wells (6-8 mm in diameter) into the agar.[5] Add a known volume (e.g., 50-100 µL) of the bacteriocin-containing sample (crude supernatant or purified fractions) into each well.

-

Incubation and Observation: Incubate the plates at 37°C for 18-24 hours.[8] The bacteriocin activity is determined by measuring the diameter of the clear zone of inhibition around the wells.[8] Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.[12]

Purification of this compound

A multi-step purification process is required to obtain pure this compound.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while gently stirring at 4°C.[8][11]

-

Continue stirring for several hours or overnight at 4°C to allow for protein precipitation.

-

Collect the precipitate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).[7]

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium citrate, pH 5.0).[13]

-

Desalt the sample using a desalting column (e.g., PD-10) or dialysis against the same buffer.[7][13]

-

-

Cation-Exchange Chromatography:

-

Load the desalted and concentrated sample onto a cation-exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer (e.g., 20 mM sodium citrate, pH 5.0).[7][11]

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound bacteriocin using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.

-

Collect fractions and test for antimicrobial activity using the agar well diffusion assay.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the cation-exchange step. Adjust the salt concentration of the pooled fractions with ammonium sulfate to a high molarity (e.g., 1-2 M).

-

Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.

-

Elute the bacteriocin with a decreasing salt gradient.

-

Collect fractions and test for activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

As a final polishing step, subject the active fractions from the previous step to RP-HPLC on a C8 or C18 column.[7]

-

Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or 2-propanol) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[7]

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peaks and test for activity. The active peak corresponds to pure this compound.

-

Characterization of Purified this compound

-

Tricine-SDS-PAGE:

-

Determine the molecular weight and purity of the final sample using Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis, which is optimized for the separation of small proteins and peptides.[12]

-

After electrophoresis, visualize the protein bands by Coomassie Brilliant Blue or silver staining. A single band indicates purity.

-

-

Mass Spectrometry:

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Mode of Action of this compound

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. journals.asm.org [journals.asm.org]

Biochemical Characterization of Enterocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocin (B1671362) A is a bacteriocin (B1578144) produced by strains of Enterococcus faecium. It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are characterized by a conserved N-terminal sequence motif (YGNGV) and the presence of disulfide bonds.[1][2] This class of bacteriocins has garnered significant interest in the fields of food preservation and clinical therapeutics due to its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[3] This technical guide provides an in-depth overview of the biochemical properties of Enterocin A, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Biochemical and Physicochemical Properties

This compound is a small, cationic, and heat-stable peptide.[2][4] Its primary structure consists of 47 amino acid residues, and its molecular weight has been determined to be approximately 4.8 kDa.[1][4][5] The presence of four cysteine residues suggests the formation of two intramolecular disulfide bridges, which are crucial for its biological activity.[1][5]

| Property | Value | References |

| Molecular Weight | ~4,829 Da | [1][4][5] |

| Number of Amino Acids | 47 | [1][5] |

| Class | IIa Bacteriocin (Pediocin-like) | [1][3] |

| Isoelectric Point (pI) | High (cationic peptide) | [2] |

| Thermal Stability | Stable at high temperatures (e.g., 100°C) | [6][7] |

| pH Stability | Active over a wide pH range (e.g., 2.0-10.0) | [8] |

Antimicrobial Spectrum

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] Its most notable activity is against Listeria monocytogenes, a significant foodborne pathogen.[1][3] It also shows inhibitory activity against other bacteria such as Staphylococcus aureus and Clostridium perfringens.[6][9]

| Target Organism | Susceptibility | References |

| Listeria monocytogenes | Highly Susceptible | [1][3] |

| Staphylococcus aureus | Susceptible | [6][9] |

| Clostridium perfringens | Susceptible | [6] |

| Enterococcus spp. | Susceptible | [3] |

| Lactobacillus spp. | Susceptible | [3] |

| Gram-negative bacteria | Generally Resistant | [10] |

Mechanism of Action: Interaction with the Mannose Phosphotransferase System

The bactericidal activity of this compound is initiated by its interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria.[3][11] The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose.[12] this compound specifically recognizes and binds to the IIC and IID subunits of the Man-PTS, which act as a receptor.[9][11] This binding event leads to the formation of pores in the cytoplasmic membrane, disrupting the membrane potential and causing the leakage of essential ions and metabolites, ultimately leading to cell death.[9]

Mechanism of this compound action.

Experimental Protocols

Production and Purification of this compound

A common workflow for the production and purification of this compound from a producing strain like Enterococcus faecium involves several key steps.

Purification workflow for this compound.

a. Bacterial Culture and Supernatant Collection:

-

Inoculate a suitable broth medium (e.g., MRS broth) with a fresh culture of the this compound-producing Enterococcus faecium strain.

-

Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

-

Harvest the culture and centrifuge at a high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.

-

Carefully collect the supernatant, which contains the secreted this compound.

b. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 40-60% while gently stirring at 4°C.

-

Allow the protein to precipitate overnight at 4°C.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0).

c. Cation-Exchange Chromatography:

-

Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).

-

Load the resuspended precipitate onto the column.

-

Wash the column with the binding buffer to remove unbound proteins.

-

Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer.

-

Collect fractions and test for antimicrobial activity.

d. Hydrophobic Interaction Chromatography (HIC):

-

Pool the active fractions from the cation-exchange step and adjust the salt concentration to be compatible with HIC (e.g., add ammonium sulfate to 1 M).

-

Equilibrate an HIC column (e.g., Phenyl-Sepharose) with a high-salt buffer (e.g., 20 mM sodium phosphate, 1 M ammonium sulfate, pH 6.0).

-

Load the sample onto the column.

-

Elute this compound using a decreasing gradient of ammonium sulfate.

-

Collect fractions and assay for activity.

e. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For final polishing, subject the active fractions from HIC to RP-HPLC on a C8 or C18 column.

-

Use a gradient of an organic solvent like acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid, for elution.

-

Monitor the eluate at 220 nm and 280 nm.

-

Collect the peaks and determine their purity and activity.

Antimicrobial Activity Assays

a. Agar (B569324) Well Diffusion Assay:

-

Prepare a lawn of the indicator strain (e.g., Listeria monocytogenes) on a suitable agar medium (e.g., BHI agar).

-

Create wells in the agar using a sterile cork borer.

-

Add a known volume (e.g., 50-100 µL) of the purified this compound or fractions to be tested into the wells.

-

Incubate the plates under appropriate conditions for the indicator strain.

-

Measure the diameter of the zone of inhibition around the wells.

b. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

-

Prepare a two-fold serial dilution of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the indicator organism (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the indicator organism.

Structural Characterization

a. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Run the purified this compound on a high-percentage Tricine-SDS-PAGE gel, which is suitable for resolving small peptides.

-

Include a low molecular weight protein ladder.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein band.

-

Estimate the molecular weight of this compound by comparing its migration to that of the standards.

b. Mass Spectrometry:

-

Determine the precise molecular mass of the purified this compound using techniques like MALDI-TOF or ESI-MS.[13]

-

This analysis can confirm the identity and purity of the bacteriocin.

Conclusion

This compound holds significant promise as a natural antimicrobial agent for applications in food safety and potentially as a therapeutic. Its well-defined biochemical characteristics, potent antilisterial activity, and mode of action through the Man-PTS make it a subject of ongoing research and development. The experimental protocols detailed in this guide provide a framework for the consistent production, purification, and characterization of this important bacteriocin, facilitating further investigation into its potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, Characterization, and Three-Dimensional Structure of the Novel Circular Bacteriocin, Enterocin NKR-5-3B, from Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. An Extracellular Loop of the Mannose Phosphotransferase System Component IIC Is Responsible for Specific Targeting by Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mannose phosphotransferase system (Man-PTS) - Mannose transporter and receptor for bacteriocins and bacteriophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

Enterocin A: A Comprehensive Technical Guide on its Structure and Function

Enterocin (B1671362) A is a bacteriocin (B1578144) produced by strains of Enterococcus faecium. As a member of the class IIa, or pediocin-like, bacteriocins, it has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This guide provides a detailed overview of its structure, amino acid sequence, experimental characterization, and mechanism of action for researchers, scientists, and drug development professionals.

Molecular Structure and Amino Acid Sequence

Enterocin A is a small, heat-stable, cationic peptide. Its primary structure consists of 47 amino acid residues.[1][2] The mature peptide is processed from a precursor that includes an 18-amino-acid N-terminal leader sequence, which is characteristic of bacteriocins with a double-glycine leader.[1][2] The molecular weight of the mature peptide is approximately 4,829 Da, a value confirmed by mass spectrometry.[1][2] A key feature of this compound's structure is the presence of four cysteine residues that are believed to form two intramolecular disulfide bridges, which are crucial for its biological activity.[1][2][3]

The amino acid sequence of mature this compound is as follows:

K-K-Y-G-N-G-V-S-C-N-K-G-C-S-V-W-G-K-A-I-T-R-I-I-N-G-M-A-W-A-T-G-G-H-Q-G-N-H-K-C

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of this compound.

| Property | Value | Source |

| Amino Acid Residues (Mature Peptide) | 47 | [1][2] |

| Molecular Weight (Calculated) | 4,829 Da | [1][2] |

| Precursor Peptide Length | 65 amino acids (18-residue leader + 47-residue mature peptide) | [1][2] |

| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against S. aureus | 10 µg/ml | [5] |

| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against E. coli | 10 µg/ml | [5] |

| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against P. aeruginosa | 20 µg/ml | [5] |

| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against E. faecalis | 20 µg/ml | [5] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

A common protocol for the purification of this compound from E. faecium culture supernatant involves a multi-step process to achieve homogeneity.[1][6]

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The cell-free supernatant is treated with ammonium sulfate to precipitate proteins, including the bacteriocin.

-

Dialysis: The precipitate is redissolved and dialyzed extensively against a suitable buffer to remove the salt and other small molecules.

-

Fast Protein Liquid Chromatography (FPLC): The dialyzed sample is subjected to FPLC for further purification.[6] A cation exchange column is often used, followed by a reverse-phase chromatography step. Elution is typically performed with a linear gradient of a solvent like buffer B.[6]

-

Activity Monitoring: Throughout the purification process, fractions are tested for antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes, using methods like the spot-on-lawn assay.[6]

The primary structure of this compound is determined through a combination of techniques:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to estimate the molecular weight of the purified peptide and assess its purity.[1][7]

-

N-terminal Amino Acid Sequencing: Edman degradation is employed to determine the sequence of the first several amino acids of the purified peptide.

-

Mass Spectrometry: This technique provides a highly accurate measurement of the molecular mass of the peptide, which helps to confirm the amino acid composition and the presence of post-translational modifications like disulfide bridges.[1][2]

-

DNA Sequencing: The gene encoding this compound (entA) is sequenced to deduce the full amino acid sequence of the precursor peptide, including the leader sequence.[1][2]

The antimicrobial activity of this compound is quantified using assays such as the spot-on-lawn method or a microtiter plate-based assay.

-

Indicator Strain Preparation: A lawn of a sensitive indicator bacterium is prepared on an agar (B569324) plate.

-

Sample Application: Serial dilutions of the purified this compound or fractions from the purification process are spotted onto the bacterial lawn.

-

Incubation: The plates are incubated to allow for bacterial growth.

-

Titer Determination: The activity is expressed in arbitrary units (AU/ml), which is defined as the reciprocal of the highest dilution that shows a clear zone of growth inhibition.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for this compound purification and its proposed mechanism of action.

Caption: A typical experimental workflow for the purification of this compound.

Caption: The proposed mechanism of action for class IIa bacteriocins like this compound.

Caption: A simplified diagram of the biosynthesis pathway for class II enterocins.

References

- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. rcsb.org [rcsb.org]

- 5. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Action of Enterocin A on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterocin (B1671362) A, a class IIa bacteriocin (B1578144) produced by Enterococcus faecium, exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes. Its efficacy stems from its ability to compromise the integrity of the bacterial cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Enterocin A on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The primary mechanism involves a receptor-mediated interaction with the mannose phosphotransferase system (Man-PTS), leading to membrane permeabilization, dissipation of the proton motive force, and subsequent cell death.

Core Mechanism of Action

This compound, like other class IIa bacteriocins, is a cationic peptide that initially interacts with the negatively charged surface of bacterial cell membranes through electrostatic forces.[1] This initial binding is a prerequisite for its subsequent, more specific interaction with a membrane-bound receptor.

Receptor-Mediated Targeting: The Mannose Phosphotransferase System (Man-PTS)

The primary receptor for this compound on susceptible bacterial cells is the mannose phosphotransferase system (Man-PTS), a crucial component of sugar uptake in many bacteria.[2][3] Specifically, this compound binds to the IIC and IID subunits of the Man-PTS.[3] This interaction is highly specific and is a key determinant of the bacteriocin's target spectrum.[4][5] The binding of this compound to the Man-PTS is thought to trigger a conformational change in the receptor complex, initiating the process of membrane disruption.[3]

Pore Formation and Membrane Permeabilization

Following receptor binding, this compound molecules oligomerize and insert into the cell membrane, forming pores.[1][2] This pore formation is a critical step in its bactericidal activity, leading to the leakage of essential intracellular components. The amphiphilic nature of this compound, with distinct hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer.[4][6]

The formation of these pores disrupts the selective permeability of the cell membrane, allowing the uncontrolled efflux of ions, such as potassium (K+), and small molecules.[7] This leakage of cellular contents is a hallmark of the action of pore-forming antimicrobial peptides.

Dissipation of Proton Motive Force (PMF)

The integrity of the bacterial cell membrane is essential for maintaining the proton motive force (PMF), which is composed of two gradients: the membrane potential (ΔΨ) and the pH gradient (ΔpH). The PMF is vital for fundamental cellular processes, including ATP synthesis, nutrient transport, and motility.

The pores formed by this compound lead to a rapid dissipation of the membrane potential (ΔΨ).[7] This collapse of the electrical gradient across the membrane is a direct consequence of the uncontrolled ion movement through the newly formed channels. The disruption of the PMF effectively cripples the cell's energy-generating capacity and leads to a cascade of events culminating in cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Listeria monocytogenes | ATCC 7644 | 0.4 - 25.6 (kAU/mL) | [8] |

| Listeria monocytogenes | Multiple Strains | 1 - 15 | [9] |

| Enterococcus faecium | T136 | Not specified | [10] |

| Clostridium perfringens | Multiple Isolates | ~100 | [2] |

| Staphylococcus aureus | ATCC 33591 | 10 (as fusion peptide) | [1] |

| Escherichia coli | ATCC 10536 | 10 (as fusion peptide) | [1] |

| Enterococcus faecalis | ATCC 29212 | 20 (as fusion peptide) | [1] |

Table 2: Effects of this compound on Bacterial Cell Membrane Parameters

| Parameter | Effect | Quantitative Data | Reference |

| Membrane Potential (ΔΨ) | Dissipation | Rapid and significant reduction | [7] |

| Ion Efflux | Induces K+ efflux | Complete efflux of 86Rb+ (K+ analog) within 10 minutes | [7] |

| ATP Leakage | Leakage of intracellular ATP | Significant leakage observed | [11] |

| Pore Size (Estimated) | Formation of pores | Estimated diameter of 2.6 nm | [12] |

Signaling Pathways and Experimental Workflows

Mechanism of Action Pathway

Caption: Mechanism of this compound action on the bacterial cell membrane.

Experimental Workflow for Assessing Membrane Permeabilization

Caption: Workflow for studying this compound's membrane activity.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microdilution method.

Materials:

-

Purified this compound

-

Target bacterial strain (e.g., Listeria monocytogenes)

-

Appropriate growth medium (e.g., BHI broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable sterile solvent.

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the growth medium.

-

Prepare an inoculum of the target bacteria from an overnight culture, adjusted to a concentration of approximately 5 x 105 CFU/mL.

-

Inoculate each well (except for a negative control) with the bacterial suspension.

-

Include a positive control (bacteria with no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

-

Determine the MIC by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Measurement of Membrane Potential Dissipation

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Materials:

-

Target bacterial cells

-

DiSC3(5) dye

-

Buffer (e.g., HEPES or phosphate (B84403) buffer)

-

Glucose

-

Valinomycin (B1682140) (as a positive control for depolarization)

-

Fluorometer

Procedure:

-

Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in the buffer.

-

Energize the cells by adding glucose and incubate for a short period.

-

Add DiSC3(5) to the cell suspension and allow it to be taken up by the energized cells, leading to fluorescence quenching.

-

Monitor the fluorescence until a stable baseline is achieved.

-

Add this compound to the cell suspension and record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

-

As a positive control, add valinomycin to a separate cell suspension to induce complete depolarization and measure the maximum fluorescence.

-

The percentage of depolarization can be calculated relative to the fluorescence change induced by valinomycin.

Liposome Leakage Assay

This assay uses fluorescent markers encapsulated within liposomes to assess membrane permeabilization.

Materials:

-

Lipids (e.g., a mixture mimicking the target bacterial membrane composition)

-

Fluorescent marker (e.g., calcein or carboxyfluorescein)

-

Buffer

-

Size-exclusion chromatography column

-

Fluorometer

Procedure:

-

Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a buffer containing a self-quenching concentration of the fluorescent marker.

-

Extrude the liposome suspension through polycarbonate membranes to obtain vesicles of a uniform size.

-

Remove the non-encapsulated fluorescent marker by passing the liposome suspension through a size-exclusion chromatography column.

-

Dilute the liposome suspension in the assay buffer in a cuvette.

-

Monitor the baseline fluorescence.

-

Add this compound to the liposome suspension and record the increase in fluorescence over time. The leakage of the fluorescent marker from the liposomes results in its dequenching and a corresponding increase in fluorescence.

-

To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

-

The percentage of leakage can be calculated relative to the maximum fluorescence signal.

Conclusion

This compound exerts its potent antimicrobial effect through a sophisticated, receptor-mediated mechanism that targets the bacterial cell membrane. Its interaction with the Man-PTS initiates a cascade of events, including pore formation, ion and ATP leakage, and the dissipation of the proton motive force, ultimately leading to cell death. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other related bacteriocins. The high specificity for its bacterial receptor and its efficacy against key pathogens underscore its promise as a valuable antimicrobial agent.

References

- 1. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enterocin P Causes Potassium Ion Efflux from Enterococcus faecium T136 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of Enterocins Produced by Antilisterial Enterococcus faecium BH04, BH12, BH84, and BH99 and In Vitro/In Situ Inhibition of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enterocin B, a new bacteriocin from Enterococcus faecium T136 which can act synergistically with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of pore sizes and relative porosity in porous nanoshell architectures using dextran retention with single monomer resolution and proton permeation - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Enterocin A Against Foodborne Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterocin (B1671362) A, a pediocin-like Class IIa bacteriocin (B1578144) produced by strains of Enterococcus faecium, exhibits a potent antimicrobial activity, primarily directed against Gram-positive bacteria, including several major foodborne pathogens. Its heat stability and efficacy at low pH levels make it a promising candidate for food biopreservation and as a potential alternative to conventional antibiotics. This technical guide provides an in-depth overview of the antimicrobial spectrum of Enterocin A, detailing its inhibitory activity against key foodborne pathogens. It includes a compilation of quantitative antimicrobial data, comprehensive experimental protocols for assessing its activity, and visual representations of both the experimental workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development.

Introduction

Foodborne illnesses remain a significant global health concern, necessitating the development of novel antimicrobial agents to ensure food safety. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, have garnered considerable attention as natural food preservatives. Among these, this compound stands out for its broad inhibitory spectrum against many spoilage and pathogenic bacteria.[1][2] Produced by various strains of Enterococcus faecium, this compound is a cationic, heat-stable peptide that exerts its antimicrobial effect through pore formation in the cytoplasmic membrane of target cells.[3] This guide focuses on the specific antimicrobial activity of this compound against a range of clinically relevant foodborne pathogens.

Antimicrobial Spectrum of this compound

This compound demonstrates a significant inhibitory effect primarily against Gram-positive bacteria. Its spectrum of activity includes, but is not limited to, notorious foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium perfringens.[3][4] While generally less effective against Gram-negative bacteria due to their protective outer membrane, some studies have shown that this compound, particularly in combination with other treatments, can also inhibit certain Gram-negative pathogens like Escherichia coli and Salmonella enterica.[3][5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and similar enterocins against various foodborne pathogens, compiled from multiple studies.

| Pathogen | Strain | Type of Enterocin | MIC (µg/mL) | Reference |

| Listeria monocytogenes | EGDe | Purified this compound | 4.57 | [6] |

| Listeria monocytogenes | ATCC 1911 | Synthetic this compound | 1.56 | [4] |

| Listeria monocytogenes | 9-72 | Purified Enterocin E-760 | 0.1 | [7] |

| Staphylococcus aureus | ATCC 33591 | This compound-colicin E1 fusion | 10 | [1] |

| Staphylococcus aureus (MRSA) | C411 | Synthetic this compound | 100 | [4] |

| Staphylococcus aureus | - | Purified Enterocin E-760 | 1.6 | [7] |

| Bacillus cereus | - | - | - | Data not available |

| Clostridium perfringens | MLG3111 | Synthetic this compound | 100 | [4] |

| Escherichia coli | O157:H7 | Purified this compound | Not Active | [6] |

| Escherichia coli | O157:H7 | Purified Enterocin E-760 | 3.2 | [7] |

| Escherichia coli | ATCC 10536 | This compound-colicin E1 fusion | 10 | [1] |

| Salmonella enterica serovar Enteritidis | - | Purified Enterocin E-760 | 3.2 | [7] |

| Salmonella enterica serovar Typhimurium | - | Purified Enterocin E-760 | 3.2 | [7] |

| Campylobacter jejuni | Multiple Isolates | Purified Enterocin E-760 | 0.05 - 1.6 | [7] |

| Pseudomonas aeruginosa | ATCC 27853 | This compound-colicin E1 fusion | 20 | [1] |

| Enterococcus faecalis | ATCC 29212 | This compound-colicin E1 fusion | 20 | [1] |

Note: The activity of enterocins can be strain-specific, and the MIC values may vary depending on the specific enterocin variant, its purity, and the assay conditions.

Experimental Protocols

Accurate determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three commonly used assays.

Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials:

-

Culture of the indicator (pathogen) strain

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for general testing, specific media like BHI for fastidious organisms)

-

Sterile Petri dishes

-

Purified or partially purified this compound solution

-

Sterile cork borer or pipette tip (to create wells)

-

Incubator

Procedure:

-

Prepare a lawn of the indicator microorganism by evenly spreading a standardized inoculum (e.g., 0.5 McFarland standard) onto the surface of an agar plate.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.

-

Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Incubate the plates under conditions optimal for the growth of the indicator strain (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the clear zone of inhibition around each well. The size of the zone correlates with the antimicrobial activity.

Micro-broth Dilution Assay for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Culture of the indicator strain

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Purified this compound solution of known concentration

-

Multichannel pipette

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations. Discard 100 µL from the last well.

-

Prepare a standardized inoculum of the indicator strain in broth (e.g., adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

-

Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.

-

Include a positive control (broth with inoculum, no enterocin) and a negative control (broth only).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader.

Spot-on-Lawn Assay

This is a rapid screening method to detect antimicrobial activity.

Materials:

-

Culture of the indicator strain

-

Appropriate soft agar (e.g., 0.7% agar) and base agar plates

-

This compound solution or culture supernatant of the producing strain

-

Sterile pipette tips

-

Incubator

Procedure:

-

Prepare a base agar plate.

-

Inoculate molten, cooled (45-50°C) soft agar with a standardized culture of the indicator strain.

-

Pour the inoculated soft agar evenly over the surface of the base agar plate to create a lawn.

-

Allow the soft agar overlay to solidify.

-

Spot a small volume (e.g., 5-10 µL) of the this compound solution or the cell-free supernatant of the producing culture onto the surface of the agar.

-

Let the spots dry and then incubate the plate under conditions suitable for the indicator strain.

-

Observe for clear zones of inhibition around the spots where the enterocin was applied.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the antimicrobial spectrum of this compound.

References

- 1. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of enterocins against Listeria sp. and other food spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]

- 5. Enhanced bactericidal effect of this compound in combination with thyme essential oils against L. monocytogenes and E. coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Enterocin A Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocin (B1671362) A is a pediocin-like, Class IIa bacteriocin (B1578144) produced by strains of Enterococcus faecium. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of significant interest for applications in food preservation and as a potential therapeutic agent. The production of Enterocin A is a genetically controlled process, orchestrated by a dedicated gene cluster that governs its biosynthesis, immunity, and regulation. This technical guide provides an in-depth exploration of the genetic determinants of this compound production, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Genetic Organization of the this compound Locus

The genes responsible for this compound production are typically located on the chromosome and are organized into a specific gene cluster.[1] This cluster is often arranged in at least two operons.[2] A primary operon includes the structural gene for this compound (entA), its immunity gene (entI), and the genes for the regulatory system. A second operon is responsible for the transport of the bacteriocin.

The core genes involved in this compound production are summarized in the table below:

| Gene | Protein Product | Function |

| entA | Pre-enterocin A | The structural precursor of the bacteriocin.[2] |

| entI | This compound Immunity Protein | Protects the producer cell from the action of this compound.[2] |

| entF | Induction Factor (IF) Precursor | Precursor of the peptide pheromone that induces this compound production.[2] |

| entK | Histidine Kinase (HK) | Membrane-bound sensor that detects the Induction Factor.[2] |

| entR | Response Regulator (RR) | Cytoplasmic protein that, upon phosphorylation, activates gene expression.[2] |

| entT | ABC Transporter | ATP-binding cassette transporter involved in the secretion of this compound and the Induction Factor.[2] |

| entD | Accessory Transport Protein | Assists the ABC transporter in the secretion process.[2] |

Below is a diagram illustrating the logical relationship of the genes within the this compound operon.

Regulatory Mechanism: A Quorum Sensing System

The production of this compound is tightly regulated by a quorum-sensing mechanism mediated by a three-component signal transduction system. This system allows the bacterial population to coordinate gene expression in a cell-density-dependent manner. The key players in this regulatory network are the induction factor (EntF), the histidine kinase (EntK), and the response regulator (EntR).

The signaling cascade can be summarized as follows:

-

Production and Secretion of the Induction Factor: The entF gene is transcribed and translated into a precursor peptide. This precursor is processed and secreted out of the cell by the ABC transporter system (EntT/EntD).

-

Sensing of the Induction Factor: As the bacterial population density increases, the extracellular concentration of the mature induction factor (a peptide pheromone) rises.

-

Activation of the Histidine Kinase: The membrane-bound histidine kinase, EntK, detects the extracellular accumulation of the induction factor. Binding of the pheromone to EntK triggers its autophosphorylation at a conserved histidine residue, using ATP as the phosphate (B84403) donor.

-

Phosphotransfer to the Response Regulator: The phosphorylated histidine kinase (EntK-P) then transfers the phosphoryl group to a conserved aspartate residue on the cytoplasmic response regulator, EntR.

-

Transcriptional Activation: Phosphorylated EntR (EntR-P) undergoes a conformational change that increases its affinity for specific DNA sequences. EntR-P then binds to direct repeat sequences located in the promoter regions of the this compound operons.[2] This binding event recruits RNA polymerase, leading to the transcriptional activation of the genes required for this compound production (entA), immunity (entI), transport (entT/entD), and a positive feedback loop by upregulating its own production and that of the induction factor (entF).

The following diagram illustrates this signaling pathway:

Quantitative Data on this compound Production

The production of this compound is influenced by genetic modifications and environmental factors. The following tables summarize key quantitative findings from published research.

Table 1: Enhanced Potency of Engineered this compound Mutants

| Mutant | Fold Enhancement in Killing of E. faecium 8 |

| A24P | 13 ± 3 |

| T27G | 18 ± 4 |

Data adapted from a study on saturation mutagenesis of this compound, demonstrating that specific amino acid substitutions can significantly increase its antimicrobial activity against vancomycin-resistant enterococci.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic determinants of this compound production.

Construction of Gene Deletions in Enterococcus faecium

This protocol outlines a general workflow for creating gene deletions using homologous recombination, a common method for studying gene function.

Methodology:

-

Design of the Knockout Cassette:

-

Identify the target gene for deletion in the E. faecium genome.

-

Design primers to amplify approximately 1 kb regions immediately upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the target gene.

-

Design primers to amplify a selectable marker, such as an erythromycin (B1671065) resistance gene (erm). These primers should have tails that overlap with the homology arms.

-

-

Construction of the Knockout Cassette:

-

Perform PCR to amplify the upstream and downstream homology arms from E. faecium genomic DNA.

-

Perform PCR to amplify the selectable marker.

-

Join the three fragments (upstream arm - selectable marker - downstream arm) using overlap extension PCR.

-

-

Cloning into a Shuttle Vector:

-

Ligate the assembled knockout cassette into a temperature-sensitive shuttle vector (e.g., a derivative of pG+host) that can replicate in both E. coli and E. faecium.

-

Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants.

-

Verify the correct insertion of the knockout cassette by restriction digestion and sequencing.

-

-

Transformation of E. faecium:

-

Isolate the recombinant plasmid from E. coli.

-

Introduce the plasmid into electrocompetent E. faecium cells by electroporation.

-

Plate the transformed cells on selective agar (B569324) (e.g., BHI with erythromycin) at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.

-

-

Selection for Single-Crossover Integrants:

-

Inoculate a single colony from the transformation plate into selective broth and grow at the permissive temperature.

-

Plate dilutions of this culture onto selective agar and incubate at a non-permissive temperature (e.g., 37-42°C). Only cells where the plasmid has integrated into the chromosome via a single homologous recombination event will grow.

-

-

Induction of the Second Crossover:

-

Inoculate a single-crossover integrant into non-selective broth and grow for several generations at the permissive temperature to allow for the second crossover event (excision of the plasmid).

-

Plate dilutions of this culture onto non-selective agar.

-

-

Screening for Double-Crossover Mutants:

-

Replica-plate colonies from the non-selective plates onto both selective and non-selective plates. Colonies that grow on the non-selective plate but not on the selective plate are potential double-crossover mutants where the target gene has been replaced by the selectable marker.

-

Confirm the gene deletion by colony PCR using primers that flank the target gene region and by DNA sequencing of the PCR product.

-

Agar Well Diffusion Assay for this compound Activity

This assay is a standard method for quantifying the antimicrobial activity of this compound.

Materials:

-

Indicator strain (e.g., Listeria monocytogenes)

-

Appropriate growth medium for the indicator strain (e.g., BHI or MRS agar)

-

Cell-free supernatant of the this compound-producing E. faecium strain

-

Sterile cork borer or pipette tips

-

Incubator

Procedure:

-

Preparation of Indicator Lawn:

-

Grow the indicator strain in broth to a specific optical density (e.g., OD600 of 0.5).

-

Add a standardized volume of the indicator culture to molten agar (kept at ~45-50°C) and pour into a sterile petri dish.

-

Allow the agar to solidify to form a lawn of the indicator strain.

-

-

Well Creation:

-

Once the agar has solidified, use a sterile cork borer (e.g., 6-8 mm diameter) to create wells in the agar.

-

-

Sample Application:

-

Pipette a fixed volume (e.g., 50-100 µL) of the cell-free supernatant containing this compound into each well.

-

A serial dilution of the supernatant can be used to determine the activity in Arbitrary Units (AU/mL). The AU/mL is the reciprocal of the highest dilution that still shows a clear zone of inhibition.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.

-

-

Analysis:

-

Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

-

Heterologous Expression of this compound in Lactococcus lactis

This protocol describes the expression of this compound in a food-grade host, Lactococcus lactis, which can be useful for large-scale production.

Methodology:

-

Construction of the Expression Vector:

-

Amplify the entA gene (encoding the pre-enterocin A) and its immunity gene, entI, from E. faecium genomic DNA by PCR.

-

Clone the entA and entI genes into a suitable L. lactis expression vector (e.g., pMG36e) under the control of a strong lactococcal promoter.

-

Transform the recombinant plasmid into E. coli for plasmid propagation and verification.

-

-

Transformation of Lactococcus lactis:

-

Isolate the verified expression plasmid from E. coli.

-

Prepare electrocompetent L. lactis cells.

-

Transform the plasmid into L. lactis by electroporation.

-

Plate the cells on selective M17-glucose agar containing the appropriate antibiotic.

-

-

Expression and Detection of this compound:

-

Inoculate a single transformant colony into M17-glucose broth with the selective antibiotic and grow to the mid-exponential phase.

-

Induce gene expression if an inducible promoter is used (e.g., with nisin for the NICE system).

-

Continue incubation to allow for protein expression and secretion.

-

Harvest the culture supernatant by centrifugation.

-

Confirm the presence and activity of this compound in the supernatant using the agar well diffusion assay as described above.

-

Quantitative Real-Time PCR (qRT-PCR) for entA Gene Expression

This method allows for the quantification of entA gene transcripts to study the regulation of its expression.

Materials:

-

RNA extraction kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers specific for the entA gene and a reference gene (e.g., 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Grow E. faecium cultures under the desired conditions (e.g., with and without the addition of the induction factor).

-

Harvest the cells at the desired growth phase (e.g., mid-exponential).

-

Extract total RNA using a commercial kit or a standard protocol involving mechanical lysis (e.g., bead beating) and phenol-chloroform extraction.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

Real-Time PCR:

-

Set up the qPCR reactions containing the cDNA template, entA-specific primers, the reference gene primers, and the qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the entA gene and the reference gene in each sample.

-

Calculate the relative expression of the entA gene using the ΔΔCt method, normalizing the entA expression to that of the reference gene.

-

Conclusion

The production of this compound is a complex and finely tuned process governed by a specific set of genes organized within a dedicated locus. The quorum-sensing regulatory system ensures that this potent antimicrobial peptide is produced in a coordinated, cell-density-dependent manner, providing a competitive advantage to the producing strain. A thorough understanding of these genetic determinants is crucial for harnessing the potential of this compound in various applications, from food safety to the development of novel antimicrobial therapies. The experimental protocols detailed in this guide provide a foundation for further research into the molecular mechanisms of this compound production and for the genetic engineering of strains with enhanced production capabilities or modified bacteriocins with improved properties.

References

- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Mutants Identified by Saturation Mutagenesis Enhance Potency Towards Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

Enterocin A: A Technical Guide to Producing Strains and Methodologies

An In-depth Analysis for Researchers and Drug Development Professionals

Enterocin (B1671362) A, a pediocin-like bacteriocin (B1578144) produced by various lactic acid bacteria, has garnered significant interest within the scientific community for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This technical guide provides a comprehensive overview of the bacterial strains known to produce Enterocin A, quantitative data on its production, detailed experimental protocols for strain identification and bacteriocin quantification, and a visualization of the regulatory pathway governing its synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food preservation.

Producing Strains of this compound

This compound is predominantly produced by strains of Enterococcus, a diverse genus of lactic acid bacteria. The structural gene for this compound, entA, has been identified in several species, most notably Enterococcus faecium and Enterococcus faecalis. Other species such as Enterococcus durans and Enterococcus mundtii have also been reported to harbor and express this gene.[1] The production of this compound is often accompanied by the production of other enterocins, such as Enterocin B and P, which can act synergistically to enhance antimicrobial activity.[2]

Below is a summary of notable this compound producing strains identified in the literature:

| Species | Strain(s) | Key Characteristics |

| Enterococcus faecium | T136 | Produces both this compound and Enterocin B. |

| Enterococcus faecium | DPC1146 | Production of this compound is inducible.[3] |

| Enterococcus faecium | FAIR-E 406 | This compound production is influenced by temperature and pH. |

| Enterococcus faecium | CTC492 | Production is regulated by an extracellular inducer peptide. |

| Enterococcus faecium | INIA P125, INIA P454, INIA P455, INIA P552 | Isolated from breast-fed infants and demonstrate antilisterial activity.[2] |

| Enterococcus faecalis | 58, 888 | Isolated from traditional Ukrainian dairy products; possess the entA gene.[1][4] |

| Enterococcus durans | 248 | Isolated from traditional Ukrainian dairy products; possesses the entA gene.[1][4] |

Quantitative Production of Enterocins

The quantification of bacteriocin production is crucial for evaluating the potential of a given strain for industrial applications. Production is typically measured in arbitrary units per milliliter (AU/mL) or as a concentration (e.g., ng/mL). The following table summarizes available quantitative data for enterocin production, noting that many studies focus on the combined activity of multiple enterocins produced by a single strain.

| Strain | Enterocin(s) | Production Level | Optimal Conditions |

| E. faecium 12a | Enterocin 12a | 640 AU/mL | MRS broth, 8 hours incubation.[5] |

| E. faecalis EF478 | Bacteriocin EF478 | 640 AU/mL | MRS medium, pH 5-6, 16-24 hours at 37°C.[6] |

| E. faecium L50 | Enterocin P | 8,080 ng/mL | 37°C.[7] |

| E. faecium L50 | Enterocin Q | 3,721 ng/mL | 47°C.[7] |

| E. faecium P13 | Enterocin P | 7.5 µg/mL (625 BU/mL) | - |

Experimental Protocols

Identification of this compound Gene (entA) by PCR

This protocol outlines the steps for the molecular identification of the entA gene in Enterococcus isolates.

a. DNA Extraction: Genomic DNA can be extracted from overnight bacterial cultures using various methods. A common and effective method is as follows:

-

Centrifuge 1.5 mL of an overnight culture at 5000 rpm for 5 minutes.

-

Resuspend the cell pellet in 1 mL of sterile distilled water and centrifuge again under the same conditions.

-

Resuspend the final pellet in 50 µL of sterile distilled water.

-

Heat the suspension at 95°C for 5 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes. The supernatant contains the genomic DNA.[8]

b. PCR Amplification:

-

Prepare a PCR reaction mixture (25 µL total volume) containing:

-

12.5 µL of 2x PCR Master Mix

-

1 µL of forward primer (specific for entA)

-

1 µL of reverse primer (specific for entA)

-

1 µL of genomic DNA (~50 ng)

-

Nuclease-free water up to 25 µL.

-

-

The amplification protocol typically includes:

-

Initial denaturation at 94°C for 3 minutes.

-

35 cycles of:

-

Denaturation at 94°C for 30 seconds.

-

Annealing at a primer-specific temperature for 30-60 seconds.

-

Extension at 72°C for 30-60 seconds.

-

-

Final extension at 72°C for 5 minutes.[9]

-

-

Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the amplified entA gene fragment.[9]

Determination of Antimicrobial Activity

a. Agar (B569324) Spot Test: This is a qualitative or semi-quantitative method to screen for bacteriocin production.

-

Grow the potential producing Enterococcus strains overnight in MRS broth.

-

Spot 2 µL of the overnight culture onto the surface of an MRS agar plate and incubate for 18 hours at 37°C to allow for colony formation and bacteriocin diffusion.

-

Prepare an overlay of soft agar (e.g., BHI with 0.75% agar) seeded with an indicator organism (e.g., Listeria monocytogenes) at a concentration of 10^6 CFU/mL.

-

Pour the overlay onto the plate with the Enterococcus colonies.

-

Incubate at 37°C for 24 hours.

-

Measure the diameter of the inhibition zone around the producer colonies.[10]

b. Microtiter Plate Assay for Quantification: This method provides a quantitative measure of bacteriocin activity.

-

Prepare a cell-free supernatant (CFS) from the producer strain by centrifuging an overnight culture and filtering the supernatant through a 0.22 µm filter.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the CFS in fresh broth.

-

Inoculate each well with a standardized suspension of the indicator strain.

-

Incubate the plate under appropriate conditions and measure the optical density (OD) at 600 nm.

-

One Arbitrary Unit (AU) is defined as the reciprocal of the highest dilution of the CFS that causes 50% inhibition of the indicator strain's growth.[11]

Purification of this compound

A general protocol for the purification of enterocins from culture supernatant is as follows:

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Add solid ammonium sulfate to the cell-free supernatant to a final saturation of 40-80%, stir overnight at 4°C, and collect the precipitate by centrifugation.[1][8]

-

Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), pH 7.0) and dialyze against the same buffer to remove excess salt.[1]

-

Chromatography: Further purify the bacteriocin using chromatographic techniques such as cation exchange chromatography and reverse-phase chromatography.[12]

Regulation of this compound Production

The synthesis of this compound in Enterococcus faecium is a regulated process controlled by a quorum-sensing mechanism. This is a three-component signal transduction system.[13]

-

Induction Factor (IF): A small peptide auto-inducer is constitutively produced at low levels and secreted out of the cell.

-

Histidine Kinase (HK): As the bacterial population density increases, the extracellular concentration of the IF also increases. This IF is detected by a membrane-bound histidine kinase sensor protein.

-

Response Regulator (RR): Upon binding of the IF, the histidine kinase autophosphorylates and then transfers the phosphate group to a cytoplasmic response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the this compound operon and inducing the expression of the genes required for enterocin synthesis and immunity.[13]

Caption: Quorum sensing regulation of this compound synthesis.

This technical guide provides a foundational understanding of this compound-producing strains and the methodologies used for their study. Further research into optimizing production conditions and exploring the synergistic effects of co-produced enterocins will be vital for harnessing the full potential of these antimicrobial peptides in clinical and food safety applications.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Characterization and Heterologous Expression of the Genes Encoding this compound Production, Immunity, and Regulation in Enterococcus faecium DPC1146 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Effect of sausage ingredients and additives on the production of this compound and B by Enterococcus faecium CTC492. Optimization of in vitro production and anti-listerial effect in dry fermented sausages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunochemical Characterization of Temperature-Regulated Production of Enterocin L50 (EntL50A and EntL50B), Enterocin P, and Enterocin Q by Enterococcus faecium L50 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Enterocin A's Mode of Action Against Listeria monocytogenes: A Technical Guide

Enterocin (B1671362) A, a class IIa bacteriocin (B1578144) produced by Enterococcus species, exhibits potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to cell death. This technical guide provides an in-depth analysis of the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this process.

Primary Mechanism: Pore Formation and Membrane Permeabilization

Enterocin A's bactericidal effect is primarily initiated by its interaction with the cell membrane of Listeria monocytogenes. This interaction leads to the formation of pores, disrupting the membrane's integrity and essential functions.

At lower concentrations, approximately 0.5 µg/ml, this compound induces the leakage of small ions such as potassium and phosphate (B84403).[1][2][3] This efflux dissipates the proton motive force (PMF), a critical energy reserve for cellular processes, ultimately leading to cell death without causing significant structural damage.[1][2][3] At higher concentrations, around 8 µg/ml, the bacteriocin causes the formation of larger, localized holes in the cell wall and membrane.[1][2][3] This results in the leakage of larger molecules, including proteins and other UV-absorbing materials, indicating substantial cell lysis.[1][2][3]

The interaction of class IIa bacteriocins, like this compound, with the target cell membrane is often mediated by a specific receptor, the mannose phosphotransferase (Man-PTS) system.[4][5] This interaction facilitates the insertion of the bacteriocin into the membrane and subsequent pore formation. The bactericidal effect is concentration-dependent, with higher concentrations leading to more rapid and extensive cell death.[3]

Impact on Gene Expression

The membrane-disrupting action of this compound also triggers changes in the gene expression profile of Listeria monocytogenes. Studies have shown that exposure to enterocins can lead to a general downregulation of genes, particularly those involved in virulence, adhesion, and invasion.[6][7] For instance, genes such as inlA, inlB, clpC, fbpA, and prfA have been observed to be downregulated in the presence of enterocins.[7] This effect on gene expression is more pronounced in non-persistent strains of L. monocytogenes.[6] However, the expression patterns can fluctuate over time and may differ between various strains of the pathogen.[6][7]

Quantitative Data on this compound Activity

The efficacy of this compound against Listeria monocytogenes has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Concentration | Effect on Listeria monocytogenes | Reference |

| Ion Leakage | 0.5 µg/ml | Release of potassium and phosphate ions, dissipation of proton motive force. | [1][2][3] |

| Macromolecule Leakage | 8 µg/ml | Efflux of proteins and other UV-absorbing materials. | [1][2][3] |

| Minimum Inhibitory Concentration (MIC) | 0.13 µg/ml | Inhibition of growth for various Listeria species. | [8][[“]] |

| Bactericidal Effect | 4.47 µg/ml | 75-100% reduction in viable cells within 2-4 hours. | [8][[“]] |

| Population Reduction in Food Matrix | Not specified | Reduction of more than 2 Log CFU/g in sliced dry-cured ham after 14 days. | [6] |

| Enterocin Type | Target Listeria Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| Enterocin E-760 | Multiple Gram-positive and Gram-negative bacteria | 0.1 - 3.2 µg/mL | [10] |

| This compound | L. monocytogenes | 16 µg/mL | [11] |

| Enterocin from E. durans MF5 | L. monocytogenes, L. innocua, L. ivanovii, L. seeligeri | 0.13 µg/mL | [8][[“]] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mode of action of this compound.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A single colony of Listeria monocytogenes is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated at 37°C to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).

-

Preparation of Enterocin Dilutions: A stock solution of purified this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for a specified period (e.g., 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

This assay measures the leakage of intracellular ions, such as potassium, as an indicator of membrane damage.

-

Cell Preparation: Listeria monocytogenes cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer (e.g., 100 mM choline (B1196258) chloride/50 mM Mops-Tris, pH 7.2). The cells are then resuspended in the same buffer to a specific cell density.

-

Enterocin Treatment: The cell suspension is incubated with different concentrations of this compound at 37°C.

-

Measurement of Ion Efflux: At various time intervals, aliquots of the cell suspension are centrifuged to pellet the cells. The concentration of potassium ions in the supernatant is measured using a potassium-selective electrode or by atomic absorption spectroscopy.

-

Data Analysis: The amount of potassium released is calculated as a percentage of the total intracellular potassium, which is determined by lysing an equivalent amount of untreated cells.

This assay detects the release of larger intracellular molecules, such as proteins and nucleic acids, by measuring the absorbance of the cell supernatant at 260 nm or 280 nm.

-

Cell Preparation and Treatment: Similar to the ion leakage assay, Listeria monocytogenes cells are prepared and treated with this compound.

-

Measurement of UV Absorbance: At different time points, the cell suspension is centrifuged, and the absorbance of the supernatant is measured at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

-

Data Analysis: An increase in the UV absorbance of the supernatant over time, compared to an untreated control, indicates the leakage of intracellular macromolecules.

This technique is used to quantify the changes in the expression of specific genes in Listeria monocytogenes in response to this compound treatment.

-

RNA Extraction: Listeria monocytogenes cells are exposed to a sub-lethal concentration of this compound for a specific duration. Total RNA is then extracted from the cells using a commercial RNA extraction kit.

-